molecular formula C9H8N2O2 B13678398 Methyl imidazo[1,5-a]pyridine-3-carboxylate

Methyl imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13678398
M. Wt: 176.17 g/mol
InChI Key: DIISJDNVJWKNTI-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of imidazo[1,5-a]pyridine allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-3-carboxylate, has been extensively studied. Common synthetic methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, a transition-metal-free sp3 C–H amination reaction employing molecular iodine from 2-pyridyl ketones and alkylamines has been established . Another method involves the use of magnesium nitride (Mg3N2) in a one-pot synthesis .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and aim to minimize the use of hazardous reagents and conditions. The development of green chemistry approaches, such as solvent-free and catalyst-free reactions, is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, some imidazo[1,5-a]pyridine derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl imidazo[1,5-a]pyridine-3-carboxylate stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-7-4-2-3-5-11(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIISJDNVJWKNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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